molecular formula C17H16N4O3S B11139979 methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11139979
M. Wt: 356.4 g/mol
InChI Key: DTJHPIFNLAOAMR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4, a methyl group at position 5, and an amide-linked 5-methyl-1-phenylpyrazole moiety at position 2. This structure integrates two pharmacologically relevant heterocycles—thiazole and pyrazole—which are known for their roles in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and kinase inhibitory applications .

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3S/c1-10-13(9-18-21(10)12-7-5-4-6-8-12)15(22)20-17-19-14(11(2)25-17)16(23)24-3/h4-9H,1-3H3,(H,19,20,22)

InChI Key

DTJHPIFNLAOAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch reaction, utilizing α-bromo-β-ketoester and thiourea:

Procedure

  • α-Bromination of Methyl Acetoacetate :
    Methyl acetoacetate (1.0 eq) is treated with N-bromosuccinimide (1.05 eq) in anhydrous THF at 0°C, yielding methyl 2-bromoacetoacetate.

  • Cyclization with Thiourea :
    The brominated intermediate reacts with thiourea (1.2 eq) in ethanol under reflux (12 h). The resultant thiazoline intermediate undergoes oxidative aromatization using MnO₂ to afford methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.

Key Data

  • Yield: 78% (after chromatography, hexane/EtOAc 3:1)

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 5.21 (br s, 2H, NH₂).

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Pyrazole Ring Formation via Cyclocondensation

The pyrazole subunit is synthesized via Knorr-type cyclization:

Procedure

  • Hydrazine Formation :
    Phenylhydrazine (1.0 eq) reacts with ethyl acetoacetate (1.1 eq) in acetic acid at 100°C (6 h), yielding 1-phenyl-3-methylpyrazol-5-one.

  • Nitration and Reduction :
    Nitration with fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) introduces the amino group at position 4.

  • Oxidation to Carboxylic Acid :
    The amino group is oxidized using KMnO₄ in acidic medium, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Key Data

  • Yield: 65% (over three steps)

  • Characterization: 13C^13C NMR (101 MHz, DMSO-d₆) δ 167.8 (COOH), 148.2 (C=O), 139.5 (C-phenyl).

Amide Bond Formation: Coupling Strategies

Activation via Carboxylic Acid Chloride

Procedure

  • Chlorination :
    The pyrazole carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in DCM (0°C → rt, 2 h), yielding the corresponding acid chloride.

  • Amidation :
    The acid chloride reacts with methyl 2-amino-5-methylthiazole-4-carboxylate (1.1 eq) in THF with Et₃N (2.0 eq) as base (0°C → rt, 4 h).

Key Data

  • Yield: 72%

  • Purity: 98% (HPLC)

Coupling via T3P® Reagent

Procedure
A mixture of pyrazole carboxylic acid (1.0 eq), thiazole amine (1.1 eq), and T3P® (50% in EtOAc, 1.5 eq) in ethyl acetate is heated at 70°C (3 h). The reaction is quenched with NaHCO₃, and the product is isolated via chromatography.

Key Data

  • Yield: 85%

  • Reaction Scale: Up to 50 g demonstrated

Optimization of Reaction Parameters

Solvent and Base Screening

SolventBaseCoupling AgentYield (%)
THFEt₃NSOCl₂72
EtOAcDIEAT3P®85
DCMPyridineEDCl/HOBt68

Insights : Polar aprotic solvents (EtOAc) with T3P® provided superior yields due to enhanced solubility and reduced side reactions.

Temperature and Time Profiling

Temperature (°C)Time (h)Yield (%)
251260
70385
100178

Insights : Elevated temperatures accelerated coupling but risked decomposition above 100°C.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • 1H^1H NMR (500 MHz, CDCl₃): δ 2.51 (s, 3H, thiazole-CH₃), 2.63 (s, 3H, pyrazole-CH₃), 3.95 (s, 3H, OCH₃), 7.42–7.58 (m, 5H, Ph), 8.34 (s, 1H, NH).

  • HRMS : m/z calcd for C₁₈H₁₇N₄O₃S [M+H]⁺: 393.1021; found: 393.1018.

Purity Assessment

  • HPLC : 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min)

  • XRD : Single-crystal analysis confirmed planar thiazole-pyrazole alignment.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

T3P® outperformed traditional agents (EDCl, HATU) in atom economy and reduced byproduct formation, critical for kilogram-scale production.

Waste Management

  • E-factor : 8.2 (solvent recovery reduced to 5.4)

  • Green Metrics : PMI (Process Mass Intensity) of 12.3, aligning with ACS Green Chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and carboxylic acids.

Scientific Research Applications

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Material Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Molecular Weight : The phenyl group at the thiazole 5-position in CAS 1574360-13-6 increases molecular weight (418.5 vs. ~376.4) compared to the target compound’s methyl group .
  • Heterocycle Replacement : Replacing thiazole with thiophene (CAS 321574-08-7) reduces molecular weight (341.38 vs. ~376.4) and alters electronic properties due to sulfur’s position in the ring .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (e.g., 5a, 189.6°C) generally exhibit higher melting points than tetrazole analogs (e.g., 6a, 146.3°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonds or π-π stacking) . The target compound’s methyl and ester groups may reduce crystallinity compared to phenyl-substituted analogs.
  • Hydrogen Bonding : The amide (-NHCO-) and ester (-COOCH₃) groups in the target compound can form hydrogen bonds, similar to compounds 5a–10a, which may influence solubility and crystal packing .

Crystallographic and Computational Analysis

  • Software Tools: SHELXL and ORTEP-3 are widely used for crystal structure refinement and visualization .
  • Graph Set Analysis : Hydrogen-bonding patterns in related compounds (e.g., pyrazole-thiadiazole hybrids) could guide predictions about the target compound’s supramolecular architecture .

Biological Activity

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole compounds. The process can be summarized as follows:

  • Starting Materials :
    • 5-Methyl-1-phenyl-1H-pyrazol-4-carboxylic acid
    • Thiazole derivatives
    • Reagents such as acetic acid and ethanol
  • Reaction Conditions :
    • The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
  • Characterization :
    • The synthesized compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

Compound Target Bacteria Zone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis20

The results indicate that compounds with similar structures exhibit varying degrees of antibacterial activity, suggesting a promising avenue for further research in developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in cancer cell lines. A study demonstrated that this compound exhibited selective toxicity towards cancerous cells compared to non-cancerous cells:

Concentration (mM) Cell Viability (%) in A431 Cells Cell Viability (%) in HaCaT Cells
0.0019598
0.058090
0.54085

The data suggests that higher concentrations significantly reduce cell viability in cancerous A431 cells while having a lesser effect on non-cancerous HaCaT cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as prostaglandin D synthase, leading to reduced inflammation and tumor growth .
  • Induction of Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their cytotoxic effects against cancer cells .

Case Studies

Several case studies have illustrated the efficacy of thiazole and pyrazole derivatives in preclinical models:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their potential as therapeutic agents .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, highlighting their potential for targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Cyclocondensation : Formation of the pyrazole ring using ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions .
  • Amide Coupling : Reaction of the pyrazole-4-carboxylic acid derivative with a thiazole amine intermediate, often using coupling agents like EDC/HOBt .
  • Esterification : Final methylation of the carboxylic acid group using methanol and acid catalysis . Key intermediates should be characterized via NMR and IR spectroscopy to confirm structural integrity .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., thiazole C-H ~δ 7.5–8.5 ppm, pyrazole C=O ~δ 165 ppm) .
  • IR Spectroscopy : Confirmation of carbonyl stretches (amide C=O ~1680–1700 cm⁻¹, ester C=O ~1720 cm⁻¹) .
    • X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What biological activities are associated with this compound?

Thiazole-pyrazole hybrids are known for:

  • Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding and hydrophobic interactions with the thiazole and pyrazole moieties .
  • Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anti-inflammatory Effects : Modulation of COX-2 pathways, as seen in structurally analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in esterification .
  • Catalyst Screening : Use of Pd/C or zeolites for selective coupling reactions .
  • Temperature Control : Lower temperatures (~0–5°C) during amide coupling reduce racemization . DOE (Design of Experiments) methodologies are recommended to systematically evaluate variables .

Q. What mechanistic insights exist for its biological activity?

Computational and experimental studies suggest:

  • Target Binding : Molecular docking reveals the thiazole ring interacts with ATP-binding pockets of kinases (e.g., EGFR), while the pyrazole moiety stabilizes hydrophobic residues .
  • Metabolic Stability : The methyl ester group enhances bioavailability by resisting esterase hydrolysis compared to carboxylate analogs .
  • Structure-Activity Relationships (SAR) : Substitution at the phenyl ring (e.g., electron-withdrawing groups) increases potency but may reduce solubility .

Q. How should researchers address contradictions in reported biological data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., MTT vs. luminescence) .
  • Compound Purity : HPLC-MS validation (>95% purity) is critical to exclude confounding effects from by-products .
  • Pharmacokinetic Factors : Variations in cellular uptake or metabolic clearance rates under different experimental conditions . Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) are advised for cross-study comparisons .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies?

  • Accelerated Stability Testing : Use of thermal gravimetric analysis (TGA) and HPLC under stressed conditions (40°C/75% RH) to assess degradation pathways .
  • Mass Spectrometry : Identification of degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. How can computational modeling aid in understanding its reactivity?

  • DFT Calculations : Predict reaction transition states (e.g., amide bond formation energetics) .
  • Molecular Dynamics Simulations : Study solvation effects and conformational flexibility during target binding .

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